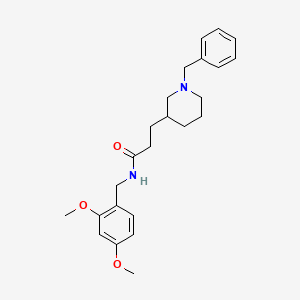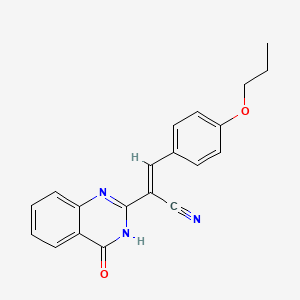![molecular formula C24H36N2O8 B5969461 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B5969461.png)
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological conditions.
Mechanism of Action
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate acts as a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting glutamate transporters, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate increases the extracellular concentration of glutamate, leading to enhanced glutamate signaling. This mechanism of action makes 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate a valuable tool for studying the role of glutamate in various physiological and pathological conditions.
Biochemical and Physiological Effects
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has been shown to produce a range of biochemical and physiological effects, including increased glutamate signaling, altered synaptic plasticity, and enhanced neuronal excitability. These effects make 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate a valuable tool for studying the role of glutamate in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is its potency as a glutamate transporter inhibitor, which allows for the modulation of glutamate signaling with high precision. However, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis. Additionally, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has limited solubility in water, which can make it challenging to use in certain experimental conditions.
Future Directions
There are several future directions for research involving 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate, including the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate and its potential side effects in vivo.
Conclusion
In conclusion, 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is a valuable tool for studying the role of glutamate in various physiological and pathological conditions. Its potent inhibitory effect on glutamate transporters makes it a valuable tool for modulating glutamate signaling with high precision. However, its potential toxicity and limited solubility in water make it challenging to use in certain experimental conditions. Future research involving 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has the potential to provide valuable insights into the role of glutamate in neurological disorders and the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate involves several steps, including the reaction of 2,3,4-trimethoxybenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with azepane. The final step involves the formation of the oxalate salt of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate. The synthesis of 1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate has been extensively used in scientific research to study the role of glutamate in various physiological and pathological conditions. Glutamate is the most abundant excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
azepan-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4.C2H2O4/c1-26-19-11-10-17(20(27-2)21(19)28-3)15-23-12-8-9-18(16-23)22(25)24-13-6-4-5-7-14-24;3-1(4)2(5)6/h10-11,18H,4-9,12-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNFIWGNRUZFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)

![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969404.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![methyl 2-[({6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl}carbonyl)amino]-3-methylpentanoate](/img/structure/B5969411.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)

![2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5969452.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5969459.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5969490.png)